

A Comprehensive Technical Guide to 2,3-Dimethyl-2-butene

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Compound of Interest

Compound Name: 2,3-Dimethyl-2-butene

Cat. No.: B165504

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Abstract

This technical guide provides a detailed overview of **2,3-dimethyl-2-butene**, a valuable tetrasubstituted alkene in organic synthesis. This document covers its fundamental chemical identifiers, extensive physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and illustrative diagrams of reaction pathways. The information is curated to support researchers and professionals in leveraging this compound for advanced chemical applications.

Chemical Identification and Properties

2,3-Dimethyl-2-butene, also commonly known as tetramethylethylene, is a symmetrical alkene. Its structure and key identifiers are fundamental for its application in chemical synthesis.

IUPAC Name: 2,3-dimethylbut-2-ene[1][2]

CAS Number: 563-79-1[1][2][3]

Physical and Chemical Properties

A comprehensive collection of physical and chemical data for **2,3-dimethyl-2-butene** is presented in the tables below. This data is essential for its handling, storage, and application in



experimental settings.

Table 1: Physical Properties of 2,3-Dimethyl-2-butene

Property	Value
Molecular Formula	C ₆ H ₁₂
Molecular Weight	84.16 g/mol [1]
Appearance	Colorless liquid[1]
Melting Point	-74.3 °C
Boiling Point	73 °C[4]
Density	0.708 g/mL at 20 °C
Refractive Index (n ²⁰ /D)	1.412[2][4]
Solubility	Insoluble in water; soluble in organic solvents.
Vapor Pressure	135 mmHg at 25 °C

Table 2: Thermochemical Properties of 2,3-Dimethyl-2-butene

Property	Value
Standard Enthalpy of Formation (ΔH ^f °, liquid)	-101.5 ± 0.7 kJ/mol
Standard Enthalpy of Formation (ΔH ^{f°} , gas)	-69.5 ± 0.7 kJ/mol
Standard Enthalpy of Combustion (ΔH ^{co} , liquid)	-3990.2 ± 0.6 kJ/mol
Entropy (S°, liquid)	244.8 J/mol·K

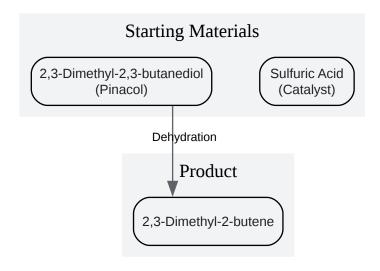
Synthesis of 2,3-Dimethyl-2-butene

The most common and efficient laboratory synthesis of **2,3-dimethyl-2-butene** involves the acid-catalyzed dehydration of **2,3-dimethyl-2,3-butanediol** (pinacol).



Acid-Catalyzed Dehydration of 2,3-Dimethyl-2,3-butanediol (Pinacol)

This method provides a high yield of the desired alkene through a carbocation intermediate, which, in this case, does not undergo rearrangement due to the symmetrical nature of the starting material.



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Caption: Synthesis of **2,3-Dimethyl-2-butene** via Dehydration.

Experimental Protocol:

- Apparatus Setup: Assemble a simple distillation apparatus. Place a 100 mL round-bottom flask as the distilling flask and a 50 mL round-bottom flask as the receiving flask, cooled in an ice bath.
- Reagents: To the distilling flask, add 20.0 g of 2,3-dimethyl-2,3-butanediol (pinacol) and 5 mL of concentrated sulfuric acid. Add a few boiling chips.
- Reaction: Gently heat the mixture in the distilling flask. The product, 2,3-dimethyl-2-butene, will co-distill with water. Continue the distillation until no more oily droplets are observed in the distillate.



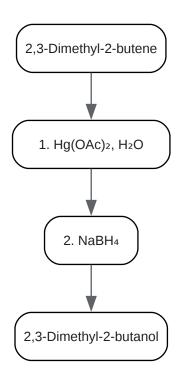
- Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution and 10 mL of brine (saturated NaCl solution).
- Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Decant the dried liquid into a clean, dry distillation flask.
- Final Distillation: Perform a final simple distillation, collecting the fraction that boils at 72-74
 °C. The expected yield is approximately 70-80%.

Key Reactions of 2,3-Dimethyl-2-butene

Due to its electron-rich double bond, **2,3-dimethyl-2-butene** readily undergoes various electrophilic addition reactions.

Oxymercuration-Demercuration

This two-step reaction sequence achieves the Markovnikov hydration of the alkene to produce 2,3-dimethyl-2-butanol without carbocation rearrangement.



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Caption: Oxymercuration-Demercuration of **2,3-Dimethyl-2-butene**.



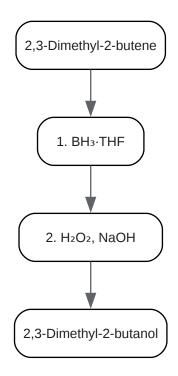
Experimental Protocol:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve
 3.18 g of mercury(II) acetate in 10 mL of water and 10 mL of tetrahydrofuran (THF).
- Alkene Addition: To the stirred solution, add 0.84 g (1.0 mL) of 2,3-dimethyl-2-butene dropwise. Stir the mixture at room temperature for 15 minutes.
- Demercuration: After 15 minutes, add 5 mL of 3 M sodium hydroxide solution. Then, slowly
 add a solution of 0.2 g of sodium borohydride in 5 mL of 3 M sodium hydroxide. A black
 precipitate of mercury metal will form.
- Work-up: Stir the mixture for 1 hour. Separate the upper organic layer. Extract the aqueous layer with two 10 mL portions of diethyl ether.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to yield 2,3-dimethyl-2-butanol.

Hydroboration-Oxidation

This reaction provides the corresponding anti-Markovnikov alcohol, which in the case of the symmetrical **2,3-dimethyl-2-butene**, results in the same product as Markovnikov addition, 2,3-dimethyl-2-butanol. The reaction proceeds via a syn addition of the hydroborane.





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Caption: Hydroboration-Oxidation of **2,3-Dimethyl-2-butene**.

Experimental Protocol:

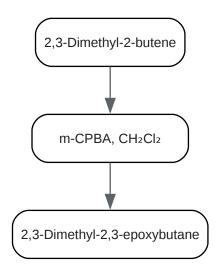
- Reaction Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 0.84 g (1.0 mL) of **2,3-dimethyl-2-butene** in 10 mL of anhydrous THF. Cool the flask in an ice bath.
- Hydroboration: Slowly add 2.0 mL of a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) to the stirred solution. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
- Oxidation: Cool the flask again in an ice bath. Cautiously add 1 mL of water to quench any excess borane. Then, add 1 mL of 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 1 mL of 30% hydrogen peroxide.
- Work-up: Stir the mixture at room temperature for 1 hour. Extract the product with three 15 mL portions of diethyl ether.



• Purification: Combine the ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield 2,3-dimethyl-2-butanol.

Epoxidation

The reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts **2,3-dimethyl-2-butene** into its corresponding epoxide, 2,3-dimethyl-2,3-epoxybutane.



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Caption: Epoxidation of **2,3-Dimethyl-2-butene**.

Experimental Protocol:

- Reaction Setup: Dissolve 0.84 g (1.0 mL) of 2,3-dimethyl-2-butene in 20 mL of dichloromethane in a 50 mL round-bottom flask.
- Reagent Addition: In a separate beaker, dissolve approximately 2.1 g of 77% m-CPBA in 20 mL of dichloromethane. Add this solution dropwise to the stirred alkene solution at room temperature.
- Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
- Work-up: After the reaction is complete, wash the reaction mixture with 10% sodium sulfite solution to destroy excess peroxy acid, followed by a wash with saturated sodium



bicarbonate solution, and finally with brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude epoxide. The product can be further purified by distillation if necessary.

Safety and Handling

2,3-Dimethyl-2-butene is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

2,3-Dimethyl-2-butene is a versatile starting material in organic synthesis. Its symmetrical structure and high reactivity make it an excellent substrate for studying various electrophilic addition reactions. The detailed protocols provided in this guide are intended to facilitate its use in research and development, enabling the synthesis of a range of valuable chemical intermediates.

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